molecular formula C19H14FN3S B11447192 7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11447192
M. Wt: 335.4 g/mol
InChI Key: RRPKNSIVJZJLLY-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, methylsulfanyl, and phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and allows for the introduction of various functional groups under mild reaction conditions. The reaction typically proceeds in the presence of a palladium catalyst, a suitable ligand, and an aryl halide as the arylating agent.

Another approach involves the preparation of crystal and salt forms of the compound, which can be achieved through specific crystallization techniques . These methods are particularly useful for industrial production, as they allow for the isolation of the compound in a pure and stable form.

Chemical Reactions Analysis

7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized through radical reactions, such as trifluoromethylation, which introduces trifluoromethyl groups into the molecule . This reaction is typically carried out using radical initiators and trifluoromethylating agents under controlled conditions.

In addition, the compound can undergo direct C–H acetoxylation, a highly regioselective reaction that introduces acetoxy groups into the molecule . This reaction is performed under transition-metal-free conditions in the presence of sodium iodide as a catalyst.

Scientific Research Applications

7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines . The compound’s ability to inhibit specific protein kinases makes it a promising candidate for targeted cancer therapy.

In addition to its anticancer properties, the compound has been explored for its potential use in the treatment of inflammatory diseases. Its ability to inhibit cytokine production and modulate inflammatory pathways has been demonstrated in preclinical studies . Furthermore, the compound’s unique structure and reactivity make it a valuable tool in organic synthesis and drug discovery.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific molecular targets and pathways. The compound has been shown to inhibit protein kinases, such as tyrosine kinases and serine/threonine kinases, which play critical roles in cell signaling and proliferation . By binding to the ATP-binding pocket of these kinases, the compound effectively blocks their activity, leading to the suppression of downstream signaling pathways involved in cancer progression and inflammation.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14FN3S

Molecular Weight

335.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-4-methylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H14FN3S/c1-24-19-17-16(13-6-3-2-4-7-13)11-23(18(17)21-12-22-19)15-9-5-8-14(20)10-15/h2-12H,1H3

InChI Key

RRPKNSIVJZJLLY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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